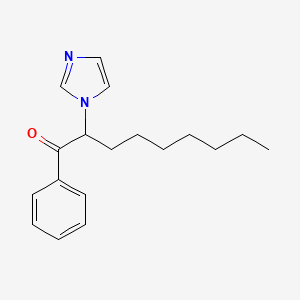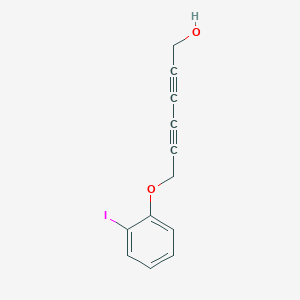
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C12H7IO2. It is characterized by the presence of an iodophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2-iodophenol with hexa-2,4-diyn-1-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different hydrocarbon derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of azides or nitriles .
Scientific Research Applications
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyn-1-ol: A precursor in the synthesis of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL, it shares a similar backbone structure but lacks the iodophenoxy group.
(E,E)-Hexa-2,4-dien-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs .
Properties
CAS No. |
62764-20-9 |
|---|---|
Molecular Formula |
C12H9IO2 |
Molecular Weight |
312.10 g/mol |
IUPAC Name |
6-(2-iodophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9IO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |
InChI Key |
CULAYTJOHQPYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#CC#CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


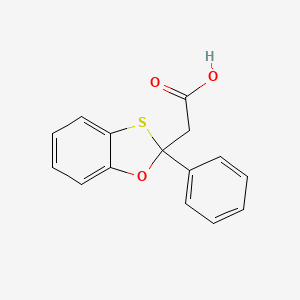
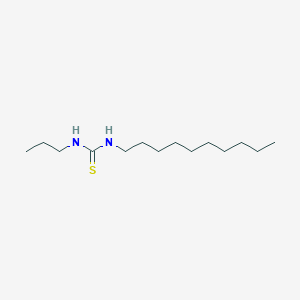
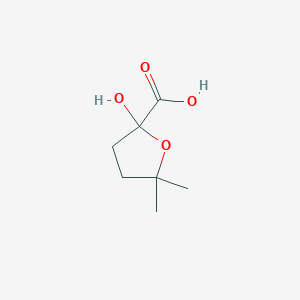
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
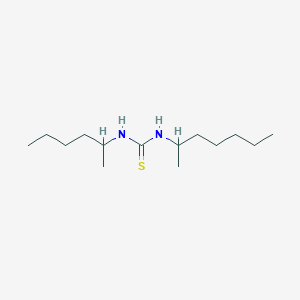
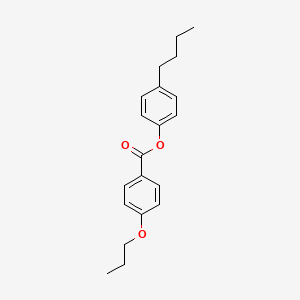
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
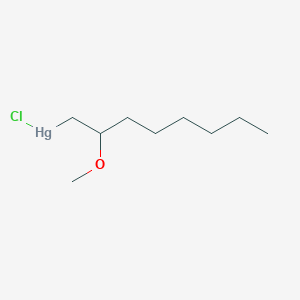
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
